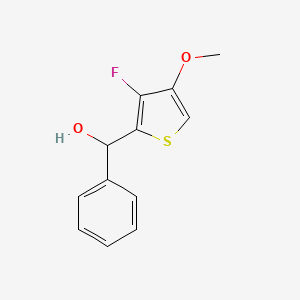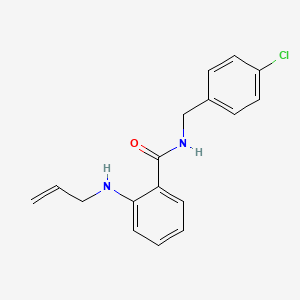![molecular formula C8H14N4O B13086314 1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13086314.png)
1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopentyloxy group attached to a triazole ring, making it a unique and interesting molecule for various scientific applications.
Vorbereitungsmethoden
The synthesis of 1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Synthetic Routes: The preparation of this compound can be achieved through a multi-step synthetic route. One common method involves the reaction of cyclopentanol with a suitable halomethylating agent to form cyclopentyloxymethyl halide. This intermediate is then reacted with 1H-1,2,4-triazol-3-amine under basic conditions to yield the desired product.
Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used. The reaction temperature is typically maintained between 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the cyclopentyloxy group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often target the triazole ring, leading to the formation of dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The major products formed from these reactions are substituted triazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: In organic synthesis, it serves as a building block for the preparation of more complex molecules
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its triazole ring can mimic the structure of natural substrates, making it useful in the design of enzyme inhibitors.
Medicine: In medicinal chemistry, it is explored for its potential as an antifungal, antibacterial, and anticancer agent. The triazole ring is known for its bioactivity, and modifications to the cyclopentyloxy group can enhance its pharmacological properties.
Industry: The compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications in the electronics and automotive industries.
Wirkmechanismus
The mechanism of action of 1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes and proteins involved in various biological processes. The triazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity.
Pathways Involved: The compound can interfere with metabolic pathways by inhibiting key enzymes. For example, in antifungal applications, it targets the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes.
Vergleich Mit ähnlichen Verbindungen
1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other triazole derivatives, such as 1H-1,2,4-triazol-3-amine, 1-(2-hydroxyethyl)-1H-1,2,4-triazole, and 1-(4-chlorophenyl)-1H-1,2,4-triazole, share structural similarities but differ in their substituents.
Uniqueness: The presence of the cyclopentyloxy group in this compound imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.
Eigenschaften
Molekularformel |
C8H14N4O |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
1-(cyclopentyloxymethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H14N4O/c9-8-10-5-12(11-8)6-13-7-3-1-2-4-7/h5,7H,1-4,6H2,(H2,9,11) |
InChI-Schlüssel |
OUKVYZMPPYHBTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)OCN2C=NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide](/img/structure/B13086267.png)
![Methyl 3-[(1-chloro-2,2,2-trifluoroethyl)thio]propanoate](/img/structure/B13086283.png)
![2-amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methylbutanamide](/img/structure/B13086287.png)
![tert-Butyl N-{[trans-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate](/img/structure/B13086291.png)
![2-[(But-2-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid](/img/structure/B13086298.png)



![2',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13086320.png)

